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molecular formula C6H3Cl2NO2 B083527 3,5-Dichloroisonicotinic acid CAS No. 13958-93-5

3,5-Dichloroisonicotinic acid

Cat. No. B083527
M. Wt: 192 g/mol
InChI Key: BUQPTOSHKHYHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07335673B2

Procedure details

Diisopropylamine (31 mL, 221 mmol) was dissolved in tetrahydrofuran (200 mL), and the solution was added drop-wisely with a 1.6 mol/L hexane solution of n-butyllithium (128 mL, 205 mmol) at −78° C. The mixture was stirred for 15 minutes, and was added drop-wisely with a tetrahydrofuran solution (200 mL) of 3,5-dichloropyridine (25.1 g, 170 mmol) while keeping the temperature at −78° C., and then stirred for additional 1 hour. The reaction solution was added with dry ice to thereby gradually heat to room temperature, and further stirred for 15 hours. The mixture was treated with water (1 L), added with a 1 mol/L aqueous sodium hydroxide solution (100 mL), and washed with ether. The separated aqueous phase was adjusted to be acidic using a 6 mol/L hydrochloric acid, and the resultant precipitate was collected by filtration. The filtrate was extracted with ethyl acetate, the extract was dried over anhydrous sodium sulfate, evaporated under reduced pressure so as to remove the solvent, and the mixture of the resultant residue and the precipitate previously collected were re-crystallized from ethanol, which yielded 3,5-dichloropyridine-4-carboxylic acid (yield: 23 g, yield ratio: 70%) as a yellow crystal.
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
25.1 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Quantity
128 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[Cl:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([Cl:20])[CH:19]=1.[C:21](=[O:23])=[O:22].[OH-].[Na+]>O1CCCC1.O.CCCCCC>[Cl:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([Cl:20])[C:19]=1[C:21]([OH:23])=[O:22] |f:4.5|

Inputs

Step One
Name
Quantity
31 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
25.1 g
Type
reactant
Smiles
ClC=1C=NC=C(C1)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Six
Name
Quantity
128 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C.
STIRRING
Type
STIRRING
Details
stirred for additional 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
further stirred for 15 hours
Duration
15 h
WASH
Type
WASH
Details
washed with ether
FILTRATION
Type
FILTRATION
Details
the resultant precipitate was collected by filtration
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure so as
CUSTOM
Type
CUSTOM
Details
to remove the solvent
ADDITION
Type
ADDITION
Details
the mixture of the resultant residue
CUSTOM
Type
CUSTOM
Details
the precipitate previously collected
CUSTOM
Type
CUSTOM
Details
were re-crystallized from ethanol, which

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C=NC=C(C1C(=O)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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